molecular formula C15H12N2O2 B8623772 (4-Benzoimidazol-1-yl-phenyl)-acetic acid

(4-Benzoimidazol-1-yl-phenyl)-acetic acid

Cat. No. B8623772
M. Wt: 252.27 g/mol
InChI Key: HFXVLALCJDRLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzoimidazol-1-yl-phenyl)-acetic acid is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Benzoimidazol-1-yl-phenyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Benzoimidazol-1-yl-phenyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Benzoimidazol-1-yl-phenyl)-acetic acid

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-[4-(benzimidazol-1-yl)phenyl]acetic acid

InChI

InChI=1S/C15H12N2O2/c18-15(19)9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2,(H,18,19)

InChI Key

HFXVLALCJDRLGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.535 g of (4-benzoimidazol-1-yl-phenyl)-acetic acid methyl ester and 2 ml of an 1N aqueous solution of LiOH in 2 ml of THF is stirred for 3 hours at 45° C. The mixture obtained is allowed to cool to rt and acidified to pH 5 by addition of 0.5 N aqueous HCl. A solid precipitates and is collected by vacuum filtration. (4-Benzoimidazol-1-yl-phenyl)-acetic acid is obtained. ES-MS: 253.1 [M+H]+; single peak at tR=2.36 min (System 1).
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0.535 g
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2 mL
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Synthesis routes and methods II

Procedure details

A mixture of 4.4 g of 4-iodophenylacetic acid, 2.98 g of benzoimidazole, 197 mg of trans,trans-dibenzylideneacetone, 3.33 g of 1,10-phenanthroline, 211 mg of copper (I) trifluoromethanesulfonate benzene complex and 6 g of Cs2CO3 in 12 ml of xylene is stirred for 88 hours at 125° C. The mixture obtained is allowed to cool to rt and concentrated in vacuo. The concentration residue obtained is dissolved in 1N NaOH aqueous solution and the mixture obtained is extracted with EtOAc. The pH of the aqueous layer obtained is adjusted to acidic pH by addition of 1N HCl aqueous solution. A precipitate forms and is collected by vacuum filtration (batch 1) is collected by vacuum filtration. The aqueous phase from the filtrate obtained is extracted with CH2Cl2. The organic phase is dried (Na2SO4), filtered and concentrated. The concentration residue obtained (batch 2) is combined with batch 1 and triturated in Et2O. 3.58 g of (4-benzoimidazol-1-yl-phenyl)-acetic acid are obtained.
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4.4 g
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2.98 g
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3.33 g
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6 g
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12 mL
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197 mg
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